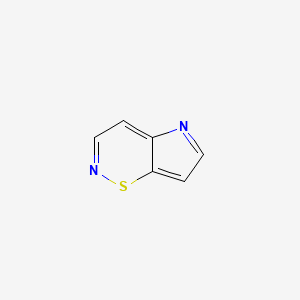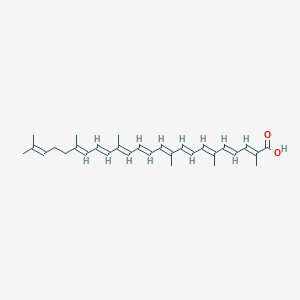
4,4'-Diaponeurosporenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-diaponeurosporenoic acid is an apo carotenoid triterpenoid that is 4,4'-diapolycopene in which one of the terminal methyl groups has been oxidised to the corresponding carboxylic acid. It has a role as a bacterial metabolite. It is an apo carotenoid triterpenoid, an alpha,beta-unsaturated monocarboxylic acid and an olefinic compound. It is a conjugate acid of a 4,4'-diaponeurosporenoate. It derives from a hydride of a 4,4'-diapolycopene.
Aplicaciones Científicas De Investigación
Antioxidant Activity
4,4'-Diaponeurosporene, a derivative of 4,4'-Diaponeurosporenic acid, has been identified as a potent antioxidant. It is produced by Lactobacillus plantarum and demonstrates significantly higher radical scavenging abilities compared to butylated hydroxytoluene (BHT), a well-known antioxidant food additive. This makes it a potentially useful ingredient for the development of functional probiotic industries (Kim et al., 2020).
Enhanced Production in Probiotics
The optimization of culture conditions for Lactiplantibacillus plantarum, a producer of 4,4'-Diaponeurosporene, has been achieved. This optimization leads to a significant increase in the production of this compound, suggesting its feasibility for industrial-scale production. This could have implications for its use in the food, cosmetics, and pharmaceutical industries (Siziya et al., 2022).
Role in Various Bacteria
4,4'-Diaponeurosporene and its isomers have been identified in various food-associated bacteria, indicating a broader biological role of this compound across different microbial species. This discovery expands the potential applications of 4,4'-Diaponeurosporenic acid in food technology and microbiology research (Breithaupt et al., 2001).
Therapeutic Potential
There is evidence suggesting the therapeutic potential of 4,4'-Diaponeurosporene, particularly in the treatment of inflammatory diseases. This is supported by the identification of a biosynthetic pathway for this compound in Bacillus megaterium, highlighting its pharmaceutical importance (Hartz et al., 2018).
Role in Carotenoid Biosynthesis
Research on the biosynthetic pathway of carotenoids, including 4,4'-Diaponeurosporenic acid, in Staphylococcus aureus has provided insights into the microbial production of these compounds. This research may inform the development of novel microbial cell factories for carotenoid production (Kim & Lee, 2012).
Potential in Treating Colitis
4,4'-Diaponeurosporene has shown promise in treating colitis. A study demonstrated that oral administration of 4,4'-Diaponeurosporene-producing Bacillus subtilis significantly ameliorated colitis symptoms in mice, indicating potential therapeutic applications (Jing et al., 2017).
Genomic Insights
Genome analysis of Lactobacillus plantarum has revealed a well-conserved C30 carotenoid biosynthetic pathway, including the crtM–crtN operon responsible for 4,4'-Diaponeurosporene biosynthesis. This genomic information could further elucidate the functions of genes involved in isoprenoid biosynthesis (Kim et al., 2020).
Propiedades
Nombre del producto |
4,4'-Diaponeurosporenic acid |
|---|---|
Fórmula molecular |
C30H40O2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenoic acid |
InChI |
InChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+ |
Clave InChI |
NXJSQJIGCCIMAE-ORIYTCASSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



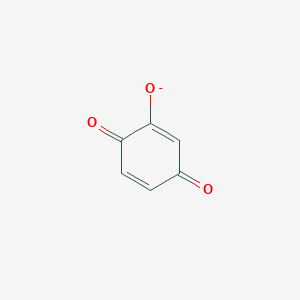
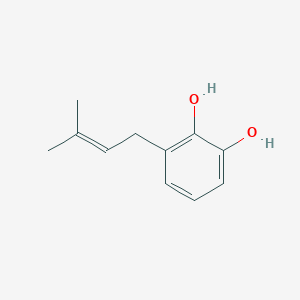
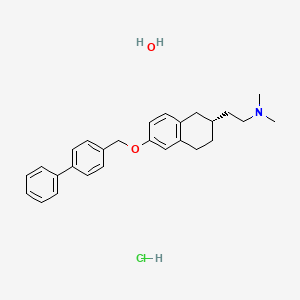
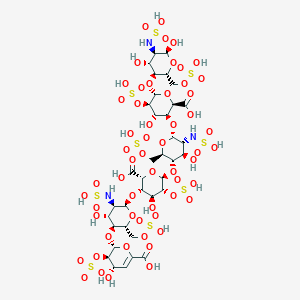
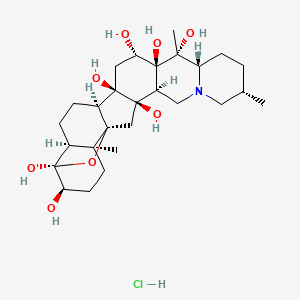
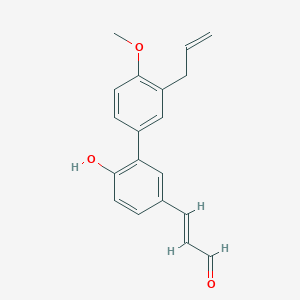
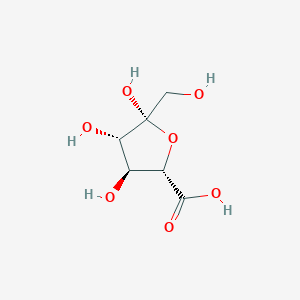
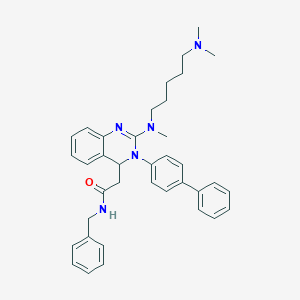
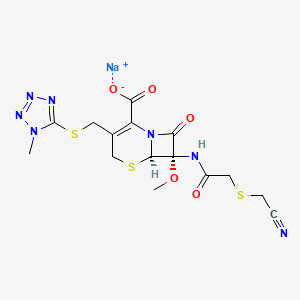
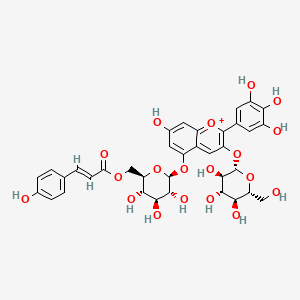
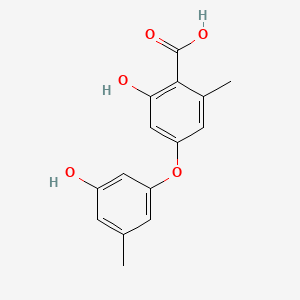
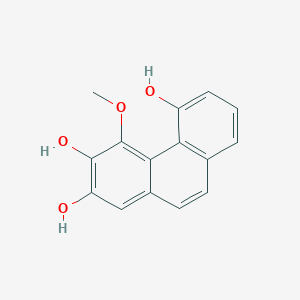
![[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1262296.png)
